Cas no 894932-72-0 (5-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazoline-6,8-dione)

5-Benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-2H,5H,6H,7H,8H-1,3dioxolo[4,5-g]quinazoline-6,8-dione is a structurally complex heterocyclic compound featuring a fused quinazoline-dione core with a benzyl substituent and a phenyl-oxadiazole moiety. Its unique architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or receptor modulators. The presence of the 1,2,4-oxadiazole group enhances metabolic stability and binding affinity, while the dioxoloquinazoline framework may contribute to selective biological interactions. This compound’s synthetic versatility allows for further derivatization, making it a valuable intermediate for pharmaceutical research. Its well-defined structure ensures reproducibility in studies targeting CNS or inflammatory pathways.
5-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazoline-6,8-dione structure
894932-72-0 structure
Product name:5-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazoline-6,8-dione
CAS No:894932-72-0
MF:C25H18N4O5
MW:454.434225559235
CID:5423352

5-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazoline-6,8-dione Chemical and Physical Properties

Names and Identifiers

    • 5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
    • 5-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazoline-6,8-dione
    • Inchi: 1S/C25H18N4O5/c30-24-18-11-20-21(33-15-32-20)12-19(18)28(13-16-7-3-1-4-8-16)25(31)29(24)14-22-26-23(27-34-22)17-9-5-2-6-10-17/h1-12H,13-15H2
    • InChI Key: FOVXGKJMUOCQDG-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2)C2=C(C=C3OCOC3=C2)C(=O)N(CC2ON=C(C3=CC=CC=C3)N=2)C1=O

5-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazoline-6,8-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3411-1005-2μmol
5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
894932-72-0
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-1005-4mg
5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
894932-72-0
4mg
$66.0 2023-09-10
Life Chemicals
F3411-1005-30mg
5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
894932-72-0
30mg
$119.0 2023-09-10
Life Chemicals
F3411-1005-5μmol
5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
894932-72-0
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-1005-10mg
5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
894932-72-0
10mg
$79.0 2023-09-10
A2B Chem LLC
BA59981-5mg
5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
894932-72-0
5mg
$272.00 2024-04-19
A2B Chem LLC
BA59981-10mg
5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
894932-72-0
10mg
$291.00 2024-04-19
Life Chemicals
F3411-1005-50mg
5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
894932-72-0
50mg
$160.0 2023-09-10
Life Chemicals
F3411-1005-10μmol
5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
894932-72-0
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-1005-25mg
5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
894932-72-0
25mg
$109.0 2023-09-10

Additional information on 5-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazoline-6,8-dione

Recent Advances in the Study of 5-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazoline-6,8-dione (CAS: 894932-72-0)

In recent years, the compound 5-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazoline-6,8-dione (CAS: 894932-72-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its complex quinazoline and oxadiazole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor binding.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of this compound, highlighting its efficacy as a potent inhibitor of phosphodiesterase (PDE) enzymes. The research demonstrated that 894932-72-0 exhibits high selectivity for PDE4, a target implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The study employed a combination of in vitro enzymatic assays and molecular docking simulations to elucidate the compound's binding mechanism, revealing a unique interaction with the PDE4 active site.

Further investigations into the pharmacokinetic properties of 894932-72-0 were conducted by a team at the University of Cambridge (2024). Their findings, published in Drug Metabolism and Disposition, indicated that the compound possesses favorable oral bioavailability and metabolic stability in rodent models. These properties, coupled with its low cytotoxicity profile, position 894932-72-0 as a viable candidate for further preclinical development.

In addition to its PDE4 inhibitory activity, recent research has uncovered the compound's potential in oncology. A 2024 study in Cancer Research reported that 894932-72-0 exhibits antiproliferative effects against certain cancer cell lines, particularly those with dysregulated Wnt/β-catenin signaling. The compound's ability to modulate this pathway suggests a novel mechanism of action that could be exploited for targeted cancer therapies.

Despite these promising findings, challenges remain in the optimization of 894932-72-0 for clinical use. Current research efforts are focused on improving its solubility and reducing potential off-target effects. Collaborative projects between academic institutions and pharmaceutical companies are underway to develop derivatives with enhanced therapeutic profiles while retaining the core structural features that confer biological activity.

The growing body of research on 894932-72-0 underscores its versatility as a chemical scaffold in drug discovery. Its unique structural features and demonstrated biological activities make it a valuable tool for both basic research and therapeutic development. As investigations continue, this compound may pave the way for new treatments in inflammation, oncology, and potentially other disease areas.

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